2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide
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Overview
Description
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide is a complex organic compound with a unique structure that includes a pyrazole ring, a morpholine moiety, and a dipropylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the morpholine-4-carbonyl group. The final step involves the acylation of the pyrazole derivative with N,N-dipropylacetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the morpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide
- 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-diethylacetamide
- 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dibutylacetamide
Uniqueness
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the dipropylacetamide group may enhance its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N,N-dipropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-4-6-19(7-5-2)16(22)13-21-14(3)12-15(18-21)17(23)20-8-10-24-11-9-20/h12H,4-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHNKPFUQPZRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C(=CC(=N1)C(=O)N2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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